

Technical Safety & Handling Guide: Methyl 4-ethoxy-2-methylbenzoate

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Compound of Interest

Compound Name: Methyl 4-ethoxy-2-methylbenzoate

Cat. No.: B13926376

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CAS: 59230-57-8 | Molecular Formula: C₁₁H₁₄O₃[1]

Executive Summary

This technical guide provides a comprehensive safety and handling analysis of **Methyl 4-ethoxy-2-methylbenzoate**, a specific alkyl-alkoxy benzoate ester used primarily as an intermediate in the synthesis of pharmaceutical pharmacophores (e.g., substituted benzoyl derivatives).[1]

As a Senior Application Scientist, I have structured this document to address the "Data Gap" often encountered with niche intermediates. Where specific experimental toxicological data is absent, this guide employs Read-Across Toxicology and Structure-Activity Relationship (SAR) analysis based on homologous benzoate esters. This approach allows researchers to implement a self-validating safety protocol that anticipates risks rather than merely reacting to them.[1]

Part 1: Chemical Identity & Molecular Architecture[1]

Understanding the molecule's architecture is the first step in predicting its reactivity and hazard profile.[1] This compound features three distinct functional domains that dictate its behavior in

the laboratory.

Physicochemical Data Profile

Property	Value (Experimental/Predicted)	Context for Handling
Molecular Weight	194.23 g/mol	Suitable for standard high-vacuum distillation.[1]
Physical State	Solid (low melting) or viscous liquid	Likely melts >30°C; handle as a liquid if gently warmed.[1]
Boiling Point	~280–290°C (Predicted)	High boiling point; low vapor pressure at RT.[1]
Solubility	Lipophilic (LogP ~2.[1][2]7)	Soluble in DCM, EtOAc, MeOH. Insoluble in water.[1][2]
Flash Point	>110°C (Closed Cup)	Combustible but not highly flammable.[1]

Structural Hazard Analysis (DOT Visualization)

The following diagram deconstructs the molecule into its reactive moieties to explain the causality of its hazards.

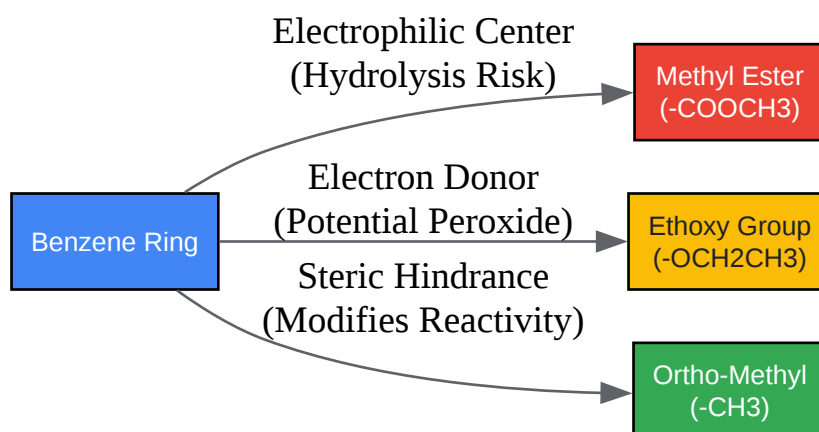


Figure 1: Structural Hazard Deconstruction of Methyl 4-ethoxy-2-methylbenzoate

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Figure 1: Structural Hazard Deconstruction of **Methyl 4-ethoxy-2-methylbenzoate**

Part 2: GHS Hazard Assessment & Toxicology

Read-Across Toxicology

In the absence of a specific LD50 for CAS 59230-57-8, we utilize a Read-Across Approach based on its structural analogues (Methyl 4-methylbenzoate and Methyl 2-ethoxybenzoate).[1] This method is widely accepted in early-stage drug development for risk assessment.[1]

Predicted Hazard Classification (GHS)

- Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
 - Mechanism:[1][3] Lipophilic esters penetrate the stratum corneum and undergo hydrolysis to form benzoic acid derivatives, causing local inflammation.[1]
- Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][4]
 - Mechanism:[1][3] Direct interaction with mucosal membranes.[1]
- STOT-SE (Category 3): H335 - May cause respiratory irritation.[1]
 - Mechanism:[1][3] Vapor inhalation (if heated) or dust inhalation (if solid).[1]

PPE Selection Logic

The following decision tree ensures researchers select the correct Personal Protective Equipment (PPE) based on the specific experimental context, moving beyond generic "wear gloves" advice.

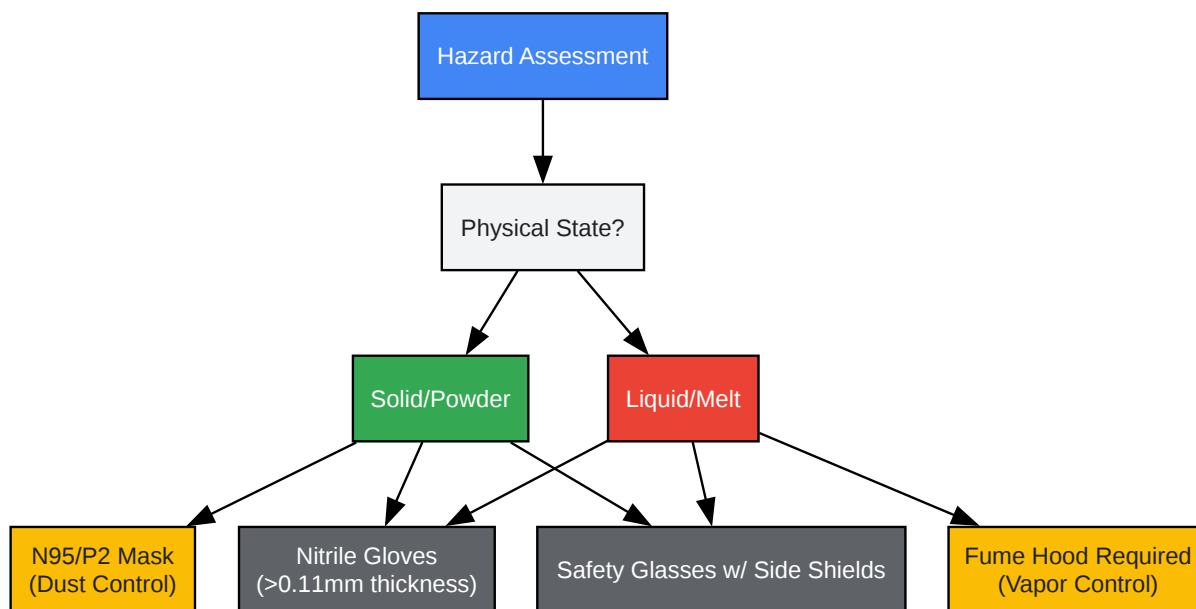


Figure 2: PPE Selection Logic based on Physical State

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Figure 2: PPE Selection Logic based on Physical State

Part 3: Handling, Storage, & Stability Standard Operating Procedure (SOP)

This protocol is designed for researchers handling quantities between 1g and 100g.[1]

- Preparation: Verify the fume hood flow rate is >0.5 m/s.
- Solubilization: If the compound is a solid, dissolve in DCM or EtOAc inside the hood. Avoid heating open vessels to prevent vapor generation.[1][5]
- Transfer: Use glass pipettes or chemically resistant syringes.[1] Avoid plastic syringes for prolonged contact as esters can leach plasticizers.[1]
- Reaction Monitoring: When used as an intermediate, monitor consumption via TLC (Hexane:EtOAc 8:2) or HPLC.[1] The ester group is susceptible to hydrolysis under basic conditions; ensure anhydrous conditions if the ester moiety must be preserved.[1]

Storage Stability

- Temperature: Store at +2°C to +8°C (Refrigerated).
- Atmosphere: Store under Argon or Nitrogen.[1] Esters are prone to slow hydrolysis if exposed to atmospheric moisture over months.[1]
- Incompatibilities: Strong oxidizing agents (peroxides, nitrates) and strong bases (NaOH, KOH) which will cleave the ester.[1]

Part 4: Emergency Response & First Aid

Spill Response Workflow

In the event of a spill, immediate containment prevents environmental contamination and personnel exposure.

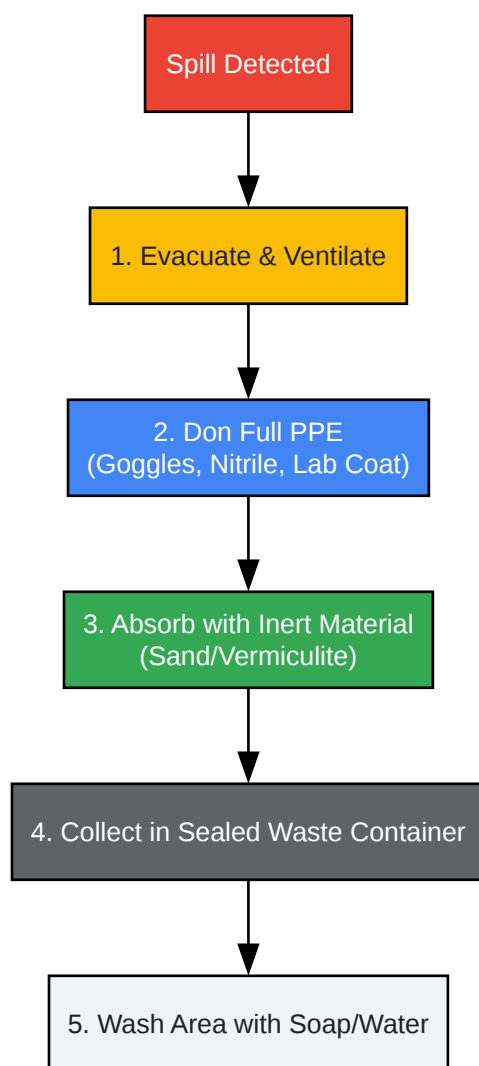


Figure 3: Emergency Spill Response Workflow

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Figure 3: Emergency Spill Response Workflow

First Aid Measures

- Eye Contact: Rinse cautiously with water for 15 minutes.[1][4] Remove contact lenses if present.[1][4][5][6][7] Scientific Rationale: Dilution reduces the concentration gradient, minimizing corneal damage.[1]
- Skin Contact: Wash with soap and water.[1][4][6][7] Do not use solvents (ethanol/acetone) as they may enhance skin absorption.[1]

- Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk of organic esters.[1]

Part 5: Synthesis & Application Context

Drug Development Relevance

Methyl 4-ethoxy-2-methylbenzoate serves as a critical "Building Block" in medicinal chemistry.[1] Its structural features make it a versatile precursor for:

- Nucleophilic Aromatic Substitution (S_NAr): The ester group activates the ring for further functionalization.[1]
- Hydrolysis to Benzoic Acid Derivatives: Saponification yields 4-ethoxy-2-methylbenzoic acid, a key intermediate in the synthesis of PDE5 inhibitors (similar to Sildenafil analogues) and selective estrogen receptor modulators (SERMs).[1]
- Reduction: Reduction of the ester to the benzyl alcohol provides a handle for etherification or halogenation.[1]

Synthetic Utility

Researchers often utilize this compound to introduce the 4-ethoxy-2-methylphenyl moiety into larger scaffolds.[1] The ortho-methyl group provides steric bulk, which can improve the metabolic stability of the final drug candidate by hindering enzymatic attack at the ester linkage.
[1]

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